2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c1-8(7-13)11-6-9-2-4-10(5-3-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
HOJXSEBLAMHWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Chloro and methyl derivatives exhibit higher yields in synthesis, possibly due to reduced steric hindrance or reactivity of substituents .
Functional Group Analogs
Compounds with similar backbones but divergent functional groups provide insight into structure-activity relationships:
Thiadiazole Derivatives ()
1,3,4-Thiadiazole derivatives synthesized from 4-nitrophenyl precursors (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) showed potent antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting that heterocyclic rings (e.g., thiadiazole) enhance bioactivity compared to the simpler propanolamine structure .
Propargyl Alcohol Derivatives ()
3-(4-Nitrophenyl)-2-propyn-1-ol (CAS: 61266-32-8) replaces the aminopropanol group with a propargyl alcohol.
Biological Activity
2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound notable for its unique structural features and potential biological activity. The compound consists of a propanol backbone with a 4-nitrophenylmethyl amino group, giving it a molecular formula of CHNO and a molecular weight of approximately 210.23 g/mol. Its structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's reactivity is influenced by its functional groups:
- Nitrophenyl Group : This moiety can participate in electron transfer reactions, enhancing the compound's ability to interact with various biological targets, including enzymes and receptors.
- Amino Group : Facilitates hydrogen bonding, which is crucial for binding interactions with biomolecules.
The mechanism of action involves the formation of stable complexes with specific enzymes or receptors. These interactions can modulate enzyme kinetics and influence biological processes, contributing to the compound's potential therapeutic effects.
Biological Activities
Research indicates that 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol exhibits significant biological activity, particularly in antimicrobial applications. Its interactions with biological molecules suggest potential roles in drug development.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antibacterial properties against various pathogens. For instance, it has been evaluated for its efficacy against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 87.5 ± 25 | 175 ± 50 |
| Staphylococcus aureus | 50 ± 10 | 100 ± 20 |
These findings highlight the compound's potential as an antibacterial agent, particularly in addressing infections caused by resistant strains.
Case Studies
Several case studies have explored the biological activity of compounds similar to or derived from 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol. For example:
- Study on Antimycobacterial Activity : A study investigated derivatives of nitrophenyl compounds for their activity against Mycobacterium tuberculosis. The results indicated that modifications to the nitrophenyl group could enhance potency against this pathogen, suggesting a similar approach could be applied to 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol.
- Synergistic Effects : Research has shown that combining this compound with other antibiotics can produce synergistic effects, enhancing overall antimicrobial efficacy. This is particularly relevant in treating infections caused by multi-drug-resistant bacteria.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-2-(4-nitrophenyl)propan-1-ol | CHNO | Contains a methyl group instead of an amino group |
| 3-(4-Aminophenyl)propan-1-ol | CHNO | Lacks the nitro group but retains amino functionality |
| 3-(4-Chlorophenyl)propan-1-ol | CHClNO | Chlorine substitution affects reactivity |
The presence of both nitro and amino groups in 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol gives it distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
